[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate
Description
The compound [(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate is a structurally complex molecule featuring:
- A pyran-dioxolo fused ring system (providing rigidity and stereochemical diversity).
- Benzoyloxy and methyl benzoate ester groups (enhancing lipophilicity and metabolic stability).
- A phenylsulfanyl substituent (introducing sulfur-mediated electronic effects).
- 2,2-Dimethyl groups (likely serving as steric protectants for the dioxolo ring).
Potential applications align with those of related esters and sulfur-containing compounds, including use as a pharmacological intermediate, synthetic precursor, or reference standard .
Properties
Molecular Formula |
C29H28O7S |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate |
InChI |
InChI=1S/C29H28O7S/c1-29(2)35-23-22(18-32-26(30)19-12-6-3-7-13-19)33-28(37-21-16-10-5-11-17-21)25(24(23)36-29)34-27(31)20-14-8-4-9-15-20/h3-17,22-25,28H,18H2,1-2H3/t22-,23+,24+,25-,28+/m1/s1 |
InChI Key |
LACVVWRGGZQQLO-QTDWVDHPSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)OC(=O)C3=CC=CC=C3)SC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC(=O)C3=CC=CC=C3)SC4=CC=CC=C4)COC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Biological Activity
The compound [(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate is a complex organic molecule notable for its unique stereochemistry and functional groups. The compound features a tetrahydro-dioxole ring system fused with a pyran structure and is further substituted with a benzoyloxy group and a phenylsulfanyl moiety. This structural complexity suggests diverse biological activities that warrant detailed exploration.
Structural Characteristics
The following table summarizes the structural features of the compound:
| Feature | Description |
|---|---|
| Molecular Formula | C30H34O7 |
| Chiral Centers | Multiple chiral centers enhance specificity in biological interactions |
| Functional Groups | Benzoyloxy group and phenylsulfanyl moiety |
| Ring Systems | Tetrahydro-dioxole and pyran structures |
Biological Activities
Research indicates that compounds with similar frameworks exhibit various pharmacological effects. The potential biological activities of this compound include:
- Antioxidant Activity : Compounds containing phenolic structures are often associated with antioxidant properties. The presence of such structures in this compound may contribute to its ability to scavenge free radicals.
- Antimicrobial Effects : The presence of sulfur atoms and aromatic rings correlates with antimicrobial activity against various pathogens. This compound's structural components suggest potential efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory responses in biological systems. The unique functional groups in this compound may interact with inflammatory pathways.
Antioxidant Activity
A study conducted on similar dioxole-containing compounds demonstrated significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of DPPH radicals. The findings suggest that the phenolic component in the structure plays a crucial role in this activity.
Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry explored the antimicrobial properties of sulfur-containing compounds. The results indicated that compounds similar to [(3aS,4R,6S,7R,7aS)-7-benzoyloxy...] exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anti-inflammatory Mechanisms
A study focusing on anti-inflammatory properties highlighted that certain dioxole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.
Interaction Studies
Understanding how [(3aS,4R,6S,7R,7aS)-7-benzoyloxy...] affects biological systems is critical for elucidating its mechanism of action. Interaction studies typically involve:
- In vitro assays to assess cellular responses.
- Molecular docking studies to predict binding affinities with specific biological targets.
Such studies help clarify how this compound may influence cellular pathways related to disease processes.
Comparative Analysis with Similar Compounds
The uniqueness of [(3aS,4R,6S,7R,7aS)-7-benzoyloxy...] lies in its specific combination of stereochemistry and functional groups that may confer distinct biological activities not found in other similar compounds. Below is a comparative table highlighting related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar dioxole ring | Antioxidant |
| Compound B | Benzoyloxy group | Antimicrobial |
| Compound C | Tetrahydro-pyran | Anti-inflammatory |
Chemical Reactions Analysis
Hydrolysis of Benzoyloxy Esters
The compound contains three benzoyloxy ester groups (–OCOC₆H₅), which are susceptible to hydrolysis under acidic or basic conditions.
Oxidation of the Phenylsulfanyl Group
The phenylsulfanyl (–S–C₆H₅) group undergoes oxidation to form sulfoxides or sulfones, depending on the strength of the oxidizing agent.
Ring-Opening of the Dioxolo System
The dioxolo[4,5-c]pyran ring may undergo acid-catalyzed ring-opening due to strain or electrophilic activation.
Functional Group Interplay in Multi-Step Reactions
Simultaneous reactivity of ester and thioether groups enables complex transformations:
Stability Under Ambient Conditions
The compound’s stability is critical for storage and handling:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related analogs from the evidence:
*Molecular weights for the target and are estimated based on structural analogs.
Key Observations:
- Ester Groups: The target’s benzoate esters (vs.
- Sulfur Substituents : The phenylsulfanyl group in the target (C6H5S) differs from the sulfonyloxy (SO2O-) in . Sulfanyl groups are less polar, which may improve membrane permeability but reduce solubility in aqueous media .
- Ring Systems: The pyran-dioxolo core in the target and contrasts with the pyrano-dioxin in . Fused dioxolo rings often enhance conformational stability, which is critical for binding specificity in bioactive molecules.
Physicochemical and Reactivity Comparisons
- Solubility: The target’s benzoate esters and phenylsulfanyl group likely render it lipophilic, similar to ’s sulfonyloxy-containing compound, which is used in non-polar solvents . By contrast, ’s acetylated cyclopenta[c]pyran derivatives exhibit moderate polarity due to hydroxyl and acetyl groups .
- Stability : Benzoate esters (target) are more resistant to enzymatic hydrolysis than acetate esters (), suggesting prolonged in vivo half-life for the target compound .
- Synthetic Utility : The phenylsulfanyl group in the target may serve as a nucleophilic site for further functionalization (e.g., oxidation to sulfoxides), a feature absent in ’s sulfonate esters .
Research Findings and Implications
Metabolic Pathways : Compared to ’s acetyloxy groups, the target’s benzoates are less prone to esterase-mediated cleavage, suggesting improved oral bioavailability .
Structural Rigidity : The fused pyran-dioxolo system in the target and restricts rotational freedom, which could enhance binding affinity in enzyme inhibition assays .
Q & A
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
Q. What catalytic systems improve enantioselective synthesis of this compound?
Q. How does the compound’s electronic structure influence its spectroscopic and redox properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
